1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole
Description
1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chloromethyl group at position 2, further linked to a 4-nitroimidazole moiety. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-[(4-nitroimidazol-1-yl)methyl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2S/c1-6-7(2)21-12-10(6)11(13)15-8(16-12)3-17-4-9(14-5-17)18(19)20/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNOWCWFXGLZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CN3C=C(N=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole (CAS No. 1097126-83-4) is a novel chemical entity that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₅ClN₄O₂S
- Molecular Weight : 323.76 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Appearance | Powder |
| Purity | 95% |
| Storage Conditions | Room Temperature |
Antiparasitic Activity
Research indicates that compounds related to the imidazole class exhibit significant antiparasitic properties. A study highlighted that derivatives of 5-aryl-1-methyl-4-nitroimidazoles demonstrated potent lethal activity against Entamoeba histolytica and Giardia intestinalis, with IC₅₀ values as low as 1.47 µM/mL, significantly outperforming metronidazole . While specific data on this compound is limited, its structural analogs suggest a promising profile against similar pathogens.
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory effects of thienopyrimidine derivatives. These compounds have shown inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, IC₅₀ values against COX-2 were reported as low as 0.04 µM, indicating substantial anti-inflammatory potential . The structural modifications in compounds similar to this compound may enhance this activity.
Antimicrobial Activity
A study focusing on thienopyrimidine derivatives revealed their effectiveness against various microbial strains. The synthesized compounds exhibited broad-spectrum antimicrobial activities, suggesting that similar modifications could enhance the biological efficacy of this compound .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
- Substituent Effects : Electron-withdrawing groups such as nitro and chloro enhance antimicrobial activity.
- Pyrimidine Core : The thienopyrimidine core is essential for maintaining biological activity across various derivatives.
- Hydrophobic Interactions : The presence of hydrophobic groups can improve membrane permeability and bioavailability.
Table: Summary of SAR Findings
| Compound | Activity Type | IC₅₀ Value (µM) | Notable Substituents |
|---|---|---|---|
| Compound A | Antiparasitic | 1.47 | Nitro group |
| Compound B | Anti-inflammatory | 0.04 | Chloromethyl group |
| Compound C | Antimicrobial | Varies | Thienopyrimidine core |
Case Study 1: Antiparasitic Efficacy
In vitro studies demonstrated that related nitroimidazole compounds exhibited significant antiparasitic effects against Giardia intestinalis. The findings suggested that structural modifications could yield even more potent derivatives with lower cytotoxicity compared to existing treatments like metronidazole .
Case Study 2: Anti-inflammatory Potential
A series of thienopyrimidine derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Results indicated that these compounds effectively reduced inflammation comparable to indomethacin, a known anti-inflammatory drug .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogous thienopyrimidine and imidazole derivatives, focusing on substituent effects, biological activity, and synthetic routes.
Structural Analogues
Key Differences and Implications
- Substituent Effects: The 4-nitroimidazole group in the target compound introduces strong electron-withdrawing properties, enhancing reactivity compared to the 4-methylpiperidine analogue . Nitro groups are associated with prodrug activation under hypoxic conditions (e.g., in cancer cells), whereas methylpiperidine may improve solubility or target affinity . Chlorine at position 4 of the thienopyrimidine core is conserved across analogues, suggesting its role in stabilizing π-π interactions with hydrophobic enzyme pockets .
- Biological Activity: While direct data for the target compound’s activity is sparse, structurally related nitroimidazole-thienopyrimidine hybrids are explored for antiparasitic activity (e.g., targeting Trypanosoma brucei) due to nitroreductase-mediated activation . The methylpiperidine derivative (CAS 793727-86-3) is explicitly marketed for kinase inhibition, implying divergent therapeutic applications despite shared scaffolds .
Synthetic Accessibility :
Research Findings and Data
- Anticancer Potential: A 2023 patent () highlights pyrimidine-imidazole hybrids as kinase inhibitors, with IC₅₀ values in the nanomolar range for compounds bearing morpholine or piperazine substituents. The nitroimidazole variant may exhibit similar potency but with distinct pharmacokinetics due to redox sensitivity .
- Synthetic Challenges: notes discontinuation of the target compound, possibly due to instability of the nitro group during storage or complex purification requirements. This contrasts with more stable analogues like 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, which is commercially available .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
